molecular formula C17H25Cl2NO3 B5392984 Ethyl 1-[3-(4-chlorophenoxy)propyl]piperidine-4-carboxylate;hydrochloride

Ethyl 1-[3-(4-chlorophenoxy)propyl]piperidine-4-carboxylate;hydrochloride

Cat. No.: B5392984
M. Wt: 362.3 g/mol
InChI Key: XTUCVVIGJZPHAP-UHFFFAOYSA-N
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Description

Ethyl 1-[3-(4-chlorophenoxy)propyl]piperidine-4-carboxylate;hydrochloride is a chemical compound with a complex structure that includes a piperidine ring, a chlorophenoxy group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[3-(4-chlorophenoxy)propyl]piperidine-4-carboxylate;hydrochloride typically involves the reaction of 4-chlorophenol with 1-bromo-3-chloropropane to form 3-(4-chlorophenoxy)propyl bromide. This intermediate is then reacted with piperidine-4-carboxylate under basic conditions to yield the desired product. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[3-(4-chlorophenoxy)propyl]piperidine-4-carboxylate;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 1-[3-(4-chlorophenoxy)propyl]piperidine-4-carboxylate;hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-[3-(4-chlorophenoxy)propyl]piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-[3-(3-chlorophenoxy)propyl]piperidine-4-carboxylate;hydrochloride
  • Ethyl 1-[3-(2-chlorophenoxy)propyl]piperidine-4-carboxylate;hydrochloride

Uniqueness

Ethyl 1-[3-(4-chlorophenoxy)propyl]piperidine-4-carboxylate;hydrochloride is unique due to the specific position of the chlorine atom on the phenoxy group, which can influence its reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets and its overall efficacy in various applications .

Properties

IUPAC Name

ethyl 1-[3-(4-chlorophenoxy)propyl]piperidine-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClNO3.ClH/c1-2-21-17(20)14-8-11-19(12-9-14)10-3-13-22-16-6-4-15(18)5-7-16;/h4-7,14H,2-3,8-13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTUCVVIGJZPHAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CCCOC2=CC=C(C=C2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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